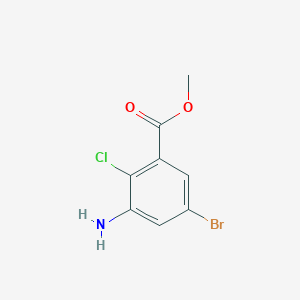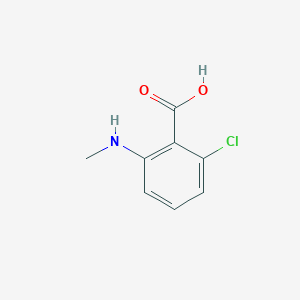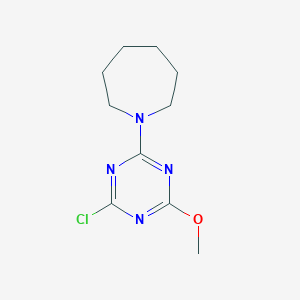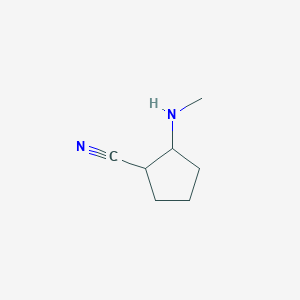
Methyl 3-amino-5-bromo-2-chlorobenzoate
Vue d'ensemble
Description
“Methyl 3-amino-5-bromo-2-chlorobenzoate” is a chemical compound with the molecular formula C8H7BrClNO2 . It is a derivative of benzoic acid, which has been substituted with a bromine atom, a chlorine atom, and an amino group .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-bromo-2-chlorobenzoate” consists of a benzoate core, which is a benzene ring attached to a carboxylate group. This core is substituted at the 3rd position by an amino group, at the 5th position by a bromine atom, and at the 2nd position by a chlorine atom .Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
- Flavor Compounds Production : Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play crucial roles in the flavor profiles of many food products. These compounds are produced and degraded from amino acids through metabolic conversions influenced by microbial and food composition. Understanding these pathways is vital for controlling the formation of desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).
Chlorogenic Acid (CGA) in Pharmacology
- Biological and Pharmacological Effects : CGA is known for its diverse practical, biological, and pharmacological effects, including antioxidant activity, anti-inflammatory, and neuroprotective effects. It's found naturally in green coffee extracts and tea, with studies suggesting its potential in treating disorders like cardiovascular disease and diabetes (Naveed et al., 2018).
Neurotransmitter Synthesis Study
- Brain Serotonergic System : Research on α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, suggests its usefulness in studying brain serotonin synthesis rates. This emphasizes the importance of metabolic pathways in neurotransmitter production and potential implications for neuropsychiatric disorder treatments (Diksic & Young, 2001).
Environmental Impact of Methyl Halides
- Methyl Halide-Degrading Bacteria : A review on methyl halide-degrading bacteria highlights their role in mitigating ozone depletion caused by methyl chloride and bromide emissions. Understanding the genetics and biochemistry of these bacteria can help develop strategies for reducing environmental impact (McDonald et al., 2002).
Propriétés
IUPAC Name |
methyl 3-amino-5-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZVULGWXAYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromo-2-chlorobenzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)


![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)




![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)


